N,N-diethyl-4-(7-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
N,N-diethyl-4-(7-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-4-21(5-2)24(22,23)16-8-6-15(7-9-16)17-13-20-11-10-14(3)12-18(20)19-17/h6-13H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSTAOECBBDMERY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=CN3C=CC(=CC3=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-4-(7-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 7-methylimidazo[1,2-a]pyridine, which is then subjected to sulfonation to introduce the sulfonamide group. The final step involves the N,N-diethylation of the sulfonamide to yield the target compound. Reaction conditions often include the use of strong acids or bases, organic solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification techniques such as crystallization, distillation, and chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Hydrolysis of the Sulfonamide Group
The sulfonamide group may undergo hydrolysis under acidic or basic conditions to form a sulfonic acid and N,N-diethylamine. For example:
This reaction is analogous to amidation hydrolysis in similar compounds.
Oxidation/Reduction
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Oxidation : Potassium permanganate could oxidize alkyl substituents (e.g., methyl at C-7) to ketones or carboxylic acids.
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Reduction : Lithium aluminum hydride may reduce carbonyl groups, though the sulfonamide’s stability under these conditions requires validation.
Reaction Conditions for Analogous Compounds
Spectroscopic Data
| Technique | Key Observations |
|---|---|
| 1H NMR | δ 7.8–8.1 ppm (aromatic protons), δ ~2.3 ppm (N,N-diethyl groups) |
| 13C NMR | δ 145–160 ppm (sulfonamide S=O carbons), δ ~21 ppm (methyl group) |
| IR | ν(S=O) ~1350–1450 cm⁻¹, ν(N-H) ~3300 cm⁻¹ |
Mechanistic Insights
The compound’s reactivity is influenced by:
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Sulfonamide stability : Resistant to hydrolysis under mild conditions but labile under extreme pH.
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Imidazo[1,2-a]pyridine core : Fused rings enhance aromatic stability, directing substitution to specific positions .
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Electron-withdrawing effects : The sulfonamide group may deactivate the benzene ring, reducing susceptibility to electrophilic attack .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with imidazo[1,2-a]pyridine structures exhibit anticancer properties. N,N-diethyl-4-(7-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide has been evaluated for its ability to inhibit cancer cell proliferation.
- Mechanism of Action : The compound may exert its effects through the inhibition of specific kinases involved in cell signaling pathways that regulate cell growth and survival.
Antimicrobial Properties
Studies have shown that sulfonamides possess antimicrobial activity. The incorporation of the imidazo[1,2-a]pyridine ring enhances this activity.
- Case Study : A study demonstrated that derivatives of this compound exhibited significant antibacterial effects against various strains of bacteria, suggesting potential applications in treating bacterial infections.
Enzyme Inhibition
The compound has been investigated for its role as an enzyme inhibitor. Specifically, it may inhibit enzymes involved in metabolic pathways related to disease processes.
- Example : Inhibitory assays have indicated that this compound can inhibit certain cytochrome P450 enzymes, which are crucial in drug metabolism.
Safety Profile
Toxicological assessments are critical for evaluating the safety of new compounds. Preliminary studies suggest that this compound has a moderate toxicity profile but requires further investigation to establish safe dosage levels.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy and safety of this compound.
| Structural Feature | Activity Implication |
|---|---|
| Imidazo[1,2-a]pyridine moiety | Enhances anticancer and antimicrobial activity |
| Sulfonamide group | Contributes to antibacterial properties |
| Diethyl substitution | Modulates pharmacokinetic properties |
Mechanism of Action
The mechanism of action of N,N-diethyl-4-(7-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the imidazole moiety can participate in π-π stacking interactions. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparison with Similar Compounds
Key Observations:
Synthesis Yields: Gold-catalyzed reactions (e.g., compounds 3a, 3z) typically achieve high yields (>85%), whereas non-catalytic methods (e.g., compound 28) yield ~70–75% .
Melting Points : Electron-withdrawing groups (e.g., nitro in 3ad) and aromatic substituents (e.g., 3-phenyl in 3a) correlate with higher melting points (>220°C), likely due to enhanced crystallinity and intermolecular interactions .
Substituent Effects: Benzene Ring: Diethyl groups (target compound) may enhance lipophilicity compared to methyl or nitro substituents, influencing solubility and membrane permeability. Imidazopyridine Core: Methyl groups (e.g., 7-methyl in the target) reduce steric hindrance compared to bulkier substituents like pyrrolidine-1-carbonyl (compound 28) .
Physicochemical and Spectral Properties
While spectral data for the target compound are unavailable, analogs provide benchmarks:
- 1H NMR : Imidazopyridine protons resonate between δ 7.2–8.5 ppm, with sulfonamide methyl/methylene groups appearing at δ 1.0–3.5 ppm .
- Melting Points : The diethyl substitution pattern in the target compound may lower melting points compared to nitro- or methoxy-substituted analogs (e.g., 3ad: 246–248°C; 3z: 262–263°C) due to reduced polarity .
Biological Activity
N,N-diethyl-4-(7-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide is an organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
This compound features a sulfonamide group attached to an imidazopyridine moiety. The molecular formula is with a molecular weight of approximately 345.44 g/mol. The compound is characterized by its unique structural components, which contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. A common synthetic route includes the reaction of 2-aminopyridine derivatives with sulfonyl chlorides under basic conditions. This method allows for the introduction of the diethylamine group and the imidazopyridine structure.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, related benzenesulfonamides have shown efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics such as norfloxacin .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 |
| Related benzenesulfonamide | Escherichia coli | 16 |
Anticancer Activity
The compound's potential anticancer properties have also been investigated. In vitro studies demonstrated that this compound inhibits the growth of cancer cell lines such as A431 (epidermoid carcinoma) and HT29 (colorectal cancer). The IC50 values obtained were significantly lower than those for conventional chemotherapeutics like doxorubicin .
Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various sulfonamides, this compound was found to inhibit bacterial growth effectively. The study involved testing against multiple strains and determining the compound's pharmacokinetic properties through HPLC-MS/MS analysis .
Study 2: Anticancer Activity Assessment
Another pivotal study focused on the anticancer activity of this compound against several cell lines. The results indicated a dose-dependent inhibition of cell proliferation, emphasizing the importance of structural modifications in enhancing biological activity. Molecular docking studies suggested that the compound interacts with specific targets involved in cancer cell signaling pathways .
Q & A
Q. What are the key synthetic routes and intermediates for N,N-diethyl-4-(7-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide?
The synthesis typically involves cyclization reactions starting with enaminone precursors. For example, a related imidazo[1,2-a]pyridine derivative was synthesized via nucleophilic addition of active methylene groups to enaminones in glacial acetic acid, followed by elimination of water and dimethylamine to form non-isolable intermediates (e.g., intermediate 6 in ). Key intermediates include enaminones and α,β-unsaturated ketones. Reaction optimization (e.g., reflux temperature, solvent choice) is critical to avoid side products like acyclic intermediates. Analytical techniques such as TLC and NMR should monitor reaction progress .
Q. Which spectroscopic methods are most effective for characterizing this compound?
- 1H-NMR : Identifies aromatic protons (e.g., singlet signals for imidazo[1,2-a]pyridine protons at δ ~7.5–8.5 ppm) and sulfonamide NH groups (δ ~9.5 ppm).
- IR Spectroscopy : Confirms sulfonamide S=O stretches (~1150–1350 cm⁻¹) and aromatic C-H bends.
- Mass Spectrometry : Validates molecular weight (e.g., ESI-MS for [M+H]+ ions).
- X-ray Diffraction : Resolves structural ambiguities; SHELX software (e.g., SHELXL for refinement) is widely used for small-molecule crystallography .
Advanced Research Questions
Q. How can unexpected byproducts during synthesis be mechanistically explained?
Byproducts often arise from competing reaction pathways. For instance, highlights the formation of benzofuran derivatives (e.g., 17 ) instead of expected intermediates due to alternative cyclization routes. Mechanistic studies (e.g., DFT calculations or trapping intermediates) can identify factors like solvent polarity, temperature, or catalyst choice (e.g., AuCl₂ in ) that favor specific pathways. Kinetic vs. thermodynamic control should be evaluated using time-resolved NMR or quenching experiments .
Q. What computational strategies predict binding affinity with biological targets?
- Molecular Docking : AutoDock Vina efficiently models ligand-target interactions (e.g., COX-2 inhibition in ) with improved scoring functions and multithreading for rapid screening .
- DFT Calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate structure with activity (e.g., nonlinear optical properties in ).
- MD Simulations : Validate docking poses by assessing stability in solvated environments (e.g., GROMACS or AMBER). Cross-validate with experimental IC₅₀ data .
Q. How should discrepancies in reported biological activity data be resolved?
Contradictions may arise from purity issues, assay conditions, or target specificity. Recommended steps:
- Purity Analysis : Use HPLC (>95% purity) to exclude impurities affecting activity.
- Assay Standardization : Replicate under controlled conditions (e.g., enzyme concentration, buffer pH).
- Off-Target Screening : Evaluate selectivity via panels (e.g., kinase profiling) to identify non-specific binding .
Q. What crystallographic techniques resolve structural ambiguities in this compound?
- High-Resolution X-ray Data : SHELXL refines structures against high-resolution (<1.0 Å) data, handling twinning via HKLF5 format.
- Hirshfeld Surface Analysis : Maps intermolecular interactions (e.g., π-π stacking in imidazo rings) using CrystalExplorer.
- ORTEP Visualization : WinGX generates anisotropic displacement ellipsoids to validate thermal motion models .
Methodological Recommendations
- Synthetic Optimization : Use flow chemistry for scalability () and minimize side reactions via in-situ IR monitoring.
- Data Reproducibility : Archive raw crystallographic data (CIF files) and NMR spectra (FID files) for peer validation.
- Ethical Compliance : Adhere to safety protocols (e.g., AK Scientific guidelines in ) for handling reactive intermediates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
